molecular formula C15H18F3NO3S B2676719 3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine CAS No. 1797885-80-3

3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine

Cat. No.: B2676719
CAS No.: 1797885-80-3
M. Wt: 349.37
InChI Key: NMZMQBAQZPMLKW-UHFFFAOYSA-N
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Description

3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine is a synthetic organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents for substitution reactions can vary widely, including halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. The azetidine ring provides rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylpropanesulfonyl)propanoic acid
  • Trifluoromethyl ketones
  • Trifluoromethyl amines

Uniqueness

3-(2-methylpropanesulfonyl)-1-[4-(trifluoromethyl)benzoyl]azetidine is unique due to its combination of a trifluoromethyl group, a sulfonyl group, and an azetidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and specific binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)13-7-19(8-13)14(20)11-3-5-12(6-4-11)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZMQBAQZPMLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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